molecular formula C12H17NO8 B1194280 Nembg CAS No. 77249-82-2

Nembg

Cat. No. B1194280
CAS RN: 77249-82-2
M. Wt: 303.26 g/mol
InChI Key: PVTSDNHOTIYYIU-LTVFLDSHSA-N
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Description

Nembg is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Computational Science and High-Performance Computing : The role of computational science and its evolving needs in scientific research, focusing on the transition to massively parallel platforms for simulations in physics and other fields (Rotman & Harding, 2002).

  • Centralization of Computational Biology Resources : Discusses the benefits and challenges of centralizing computational biology resources to aid biomedical research, highlighting the need for expert computational biology support in experimental biology (Lewitter, Rebhan, Richter & Sexton, 2009).

  • Ethnographic Study of Scientific Practices : An investigation into the practices of researchers in a specific laboratory, examining the relationship between researchers and their experimental apparatus (Ferreira & Capovilla, 2015).

  • Wavelet-Chaos-Neural Network Methodology for Epilepsy Detection : This study presents a novel methodology using wavelet analysis and neural networks for classifying electroencephalograms in epilepsy research (Ghosh-Dastidar, Adeli & Dadmehr, 2007).

  • Molecular Neuroscience : Discusses various molecular and biochemical techniques with applications in neuroscience research (Sibley, 2005, 2006, 2007).

  • Bio-Ontologies in Biomedicine : Covers the latest advances in bio-ontologies, their applications to biomedicine, and the organisation, sharing, and reuse of knowledge in biomedicine and life sciences (Soldatova, Rocca-Serra, Dumontier & Shah, 2014).

  • Accelerating Scientific Discovery Through Computation and Visualization : Discusses the use of high-performance computing, visualization, and machine learning in scientific research across various fields (Sims et al., 2002).

  • Nucleotide Excision Repair in Cancer and Ageing : Explores the role of nucleotide excision repair in cancer predisposition and ageing-related diseases (Marteijn, Lans, Vermeulen & Hoeijmakers, 2014).

  • Antibiotic Resistance in Anaerobic Membrane Bioreactors : Studies the correlation between antibiotic resistance genes and antibiotic exposure in wastewater treatment (Zarei-Baygi, Harb, Wang, Stadler & Smith, 2019).

  • Transcranial Direct Current Stimulation : Examines the mechanisms and effects of transcranial direct current stimulation in neuroscience research (Giordano et al., 2017).

properties

IUPAC Name

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO8/c14-5-6-9(17)10(18)11(19)12(21-6)20-4-3-13-7(15)1-2-8(13)16/h1-2,6,9-12,14,17-19H,3-5H2/t6-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTSDNHOTIYYIU-LTVFLDSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998498
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77249-82-2
Record name N-Ethylmaleimide-beta-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077249822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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